molecular formula C9H15NOS B107371 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol CAS No. 116817-84-6

3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol

Cat. No.: B107371
CAS No.: 116817-84-6
M. Wt: 185.29 g/mol
InChI Key: HKVIPLMMUMBSKB-VIFPVBQESA-N
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Description

3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol is an organic compound that features a dimethylamino group, a thiophene ring, and a propanol moiety

Scientific Research Applications

3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol typically involves the reaction of thiophene-3-carbaldehyde with dimethylamine and a reducing agent. One common method involves the following steps:

    Condensation Reaction: Thiophene-3-carbaldehyde reacts with dimethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the thiophene ring or the dimethylamino group.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Thiophene-3-carbaldehyde or thiophene-3-carboxylic acid.

    Reduction: Various reduced forms of the thiophene ring.

    Substitution: Compounds with different functional groups replacing the dimethylamino group.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol: Similar structure but with the thiophene ring in a different position.

    3-(Dimethylamino)-1-(furan-3-yl)propan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.

    3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-ol: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel materials and pharmaceuticals.

Properties

IUPAC Name

3-(dimethylamino)-1-thiophen-3-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h4,6-7,9,11H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVIPLMMUMBSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CSC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248385
Record name α-[2-(Dimethylamino)ethyl]-3-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116817-84-6
Record name α-[2-(Dimethylamino)ethyl]-3-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116817-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[2-(Dimethylamino)ethyl]-3-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Thiophenemethanol, α-[2-(dimethylamino)ethyl]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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